molecular formula C19H22N2O8S B2651986 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone oxalate CAS No. 1351618-97-7

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone oxalate

Cat. No. B2651986
CAS RN: 1351618-97-7
M. Wt: 438.45
InChI Key: GKMSCODPGUKSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder with a molecular weight of 495.58 g/mol and a melting point of 218-220°C. This compound is also known as FTOX and is synthesized through a multi-step process.

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

The selective conversion of furan derivatives, such as 2,2,2-trifluoro-1-furan-2-yl-ethanone, into important chiral building blocks showcases the utility of furan compounds in asymmetric synthesis. These chiral blocks are crucial for creating enantiomerically enriched compounds, which have significant implications in pharmaceutical synthesis and material science (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Oxidative Annulation and Heterocyclic Synthesis

Furan derivatives participate in photoinduced direct oxidative annulation, leading to the formation of polyheterocyclic compounds. Such processes are valuable for synthesizing complex molecular architectures without the need for transition metals and oxidants, highlighting the role of furan derivatives in green chemistry (Zhang et al., 2017).

Biological Activity and Drug Development

Furan derivatives have shown potential in biological applications, including acting as precursors for compounds with analgesic and antibacterial activity. This indicates the versatility of furan-based structures in medicinal chemistry and drug design (Oleshchuk et al., 2019).

Molecular Docking and Antibacterial Activity

The synthesis and subsequent molecular docking study of novel furan-based pyrazole derivatives emphasize the role of furan derivatives in the development of new antibacterial agents. Such studies are crucial for understanding the molecular basis of drug action and for the design of compounds with improved efficacy against bacterial infections (Khumar, Ezhilarasi, & Prabha, 2018).

Catalysis and Chemical Transformations

Research on the catalytic reduction of biomass-derived furanic compounds showcases the importance of furan derivatives in sustainable chemistry. These studies highlight the role of furan-based compounds in developing environmentally friendly processes for producing valuable chemicals from renewable resources (Nakagawa, Tamura, & Tomishige, 2013).

properties

IUPAC Name

1-(furan-2-yl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S.C2H2O4/c1-14-4-6-15(7-5-14)24(21,22)19-10-8-18(9-11-19)13-16(20)17-3-2-12-23-17;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMSCODPGUKSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.